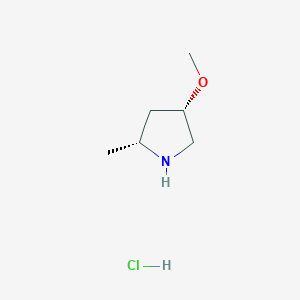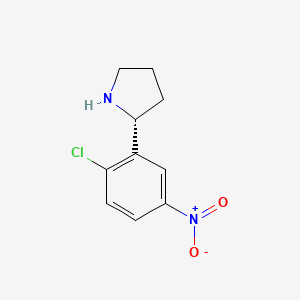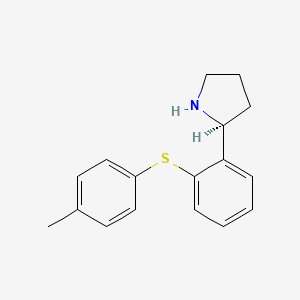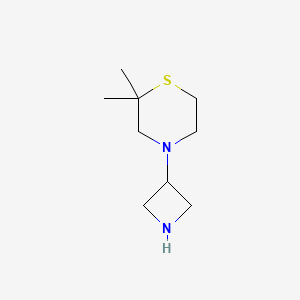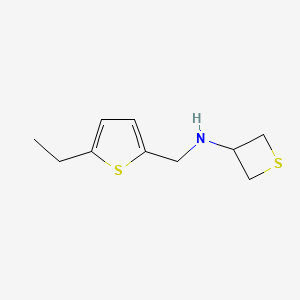
N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine is a compound that features a thiophene ring substituted with an ethyl group and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine typically involves the condensation of a thiophene derivative with a thietan-3-amine precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phase-transfer catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors is also explored to enhance production rates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the thietan-3-amine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to engage in multiple binding interactions, influencing biological processes such as cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Ethylthiophen-2-yl)methyl]-6-methoxypyridin-3-amine
- 3-ethyl-N-[(5-ethylthiophen-2-yl)methyl]aniline
Uniqueness
N-((5-Ethylthiophen-2-yl)methyl)thietan-3-amine stands out due to its combination of a thiophene ring and a thietan-3-amine moiety, which imparts unique electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H15NS2 |
|---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-[(5-ethylthiophen-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-2-9-3-4-10(13-9)5-11-8-6-12-7-8/h3-4,8,11H,2,5-7H2,1H3 |
InChI Key |
HPXAMMKPOFDUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


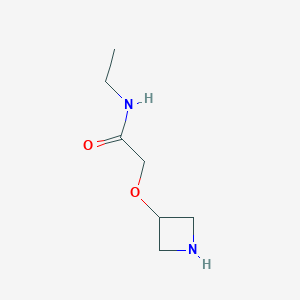
![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
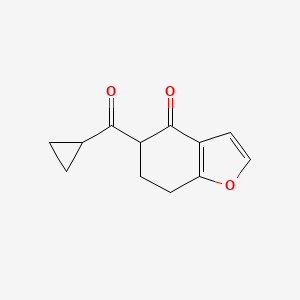
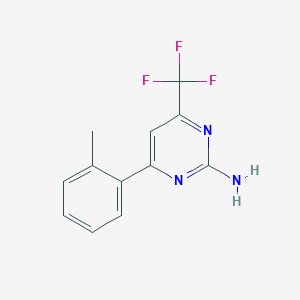
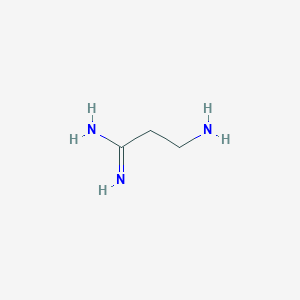
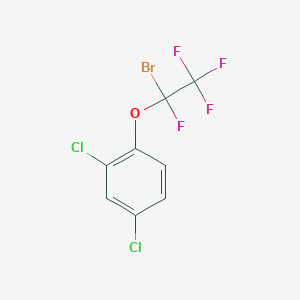
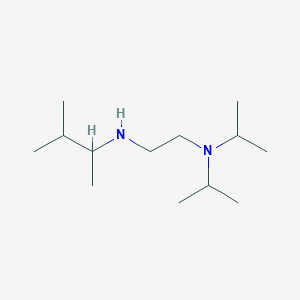
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
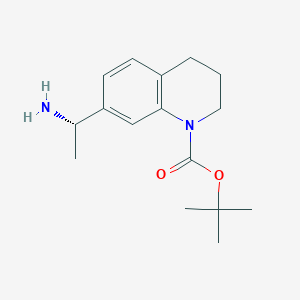
![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)
